molecular formula C6H7NO B017766 2-Hydroxy-5-methylpyridine CAS No. 1003-68-5

2-Hydroxy-5-methylpyridine

Cat. No.: B017766
CAS No.: 1003-68-5
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by a hydroxyl group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is known for its pale yellow to light yellow solid form and is used in various organic synthesis processes .

Mechanism of Action

Target of Action

It is known to be a useful compound for organic synthesis .

Mode of Action

It has been used for the diastereoselective preparation of cyclobutane-fused pyridinyl sulfonyl fluorides . This suggests that it may interact with its targets through chemical reactions to form new compounds.

Result of Action

It is known to be a useful compound for organic synthesis , suggesting it may contribute to the formation of new compounds at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the reaction of 2-amino-5-methylpyridine with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled to maintain a temperature of 0-5°C, followed by heating to 95°C for 15 minutes. The resulting mixture is then neutralized with sodium hydroxide and extracted with ethyl acetate to yield the desired product .

Another method involves the use of 2-bromo-5-methylpyridine as a starting material. This compound is reacted with potassium tert-butylate in tert-amyl alcohol at 100°C for 40 hours. The reaction mixture is then treated with formic acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives, such as 2-amino-5-methylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .

Scientific Research Applications

2-Hydroxy-5-methylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-methylpyridine: Similar structure but with the hydroxyl group at the second position and the methyl group at the sixth position.

    5-Hydroxy-2-methylpyridine: The hydroxyl group is at the fifth position, and the methyl group is at the second position.

    2-Amino-5-methylpyridine: The hydroxyl group is replaced by an amino group at the second position.

Uniqueness

2-Hydroxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in multiple scientific and industrial applications .

Properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
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Record name 5-Methyl-2-pyridinol
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Record name 5-Methyl-2-pyridone
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Record name 2(1H)-Pyridinone, 5-methyl-
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Record name 5-Methyl-2-pyridone
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Record name 5-methyl-2-pyridone
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Record name 5-METHYL-2-PYRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the identified impurities associated with Pirfenidone drug substance, and how are they quantified?

A1: Research has identified 2-hydroxy-5-methylpyridine and Iodobenzene as impurities in Pirfenidone drug substance []. A validated RP-HPLC method was developed and employed to quantify these impurities, demonstrating its suitability for quality control purposes in pharmaceutical development and manufacturing [].

Q2: Can you detail the analytical method used to quantify this compound and what validation parameters were assessed?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the quantification of this compound alongside Pirfenidone and Iodobenzene []. The method utilized a Zorbax RX-C18 column with a mobile phase composed of 0.02 M potassium dihydrogen phosphate buffer and acetonitrile. Detection was performed at a wavelength of 220 nm. The method was validated according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, precision, linearity, range, accuracy, ruggedness, limit of detection (LOD), and limit of quantitation (LOQ) []. This rigorous validation ensures the method's reliability and accuracy for quantifying this compound in the context of Pirfenidone drug substance analysis.

Q3: How can this compound be utilized in synthetic chemistry?

A3: this compound serves as a key starting material in the synthesis of 5-methyl-2,2′-bipyridine []. This synthesis involves a multi-step procedure that includes diazotization, replacement reactions, sulfonation, halogenation, and a Negishi cross-coupling reaction using a palladium catalyst []. The ability of this compound to undergo these transformations highlights its versatility as a building block in organic synthesis, particularly for creating complex heterocyclic compounds like bipyridines which have various applications in coordination chemistry and materials science.

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